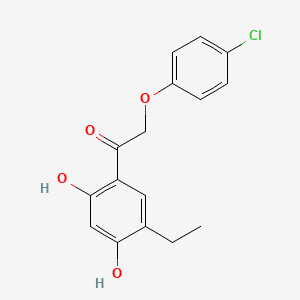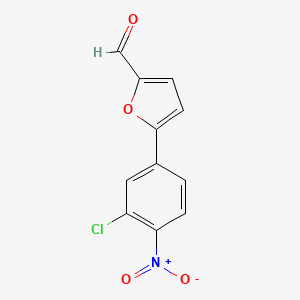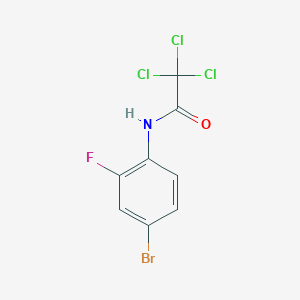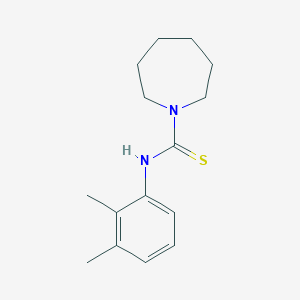![molecular formula C14H12N4O4 B5692500 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of a covalent bond between the 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione molecule and the target molecule, resulting in a fluorescent signal. This mechanism allows for the detection and visualization of biological molecules in real-time.
Biochemical and Physiological Effects:
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used in various biological assays to study protein-protein interactions, enzyme activity, and other biochemical processes. 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has also been used in in vivo imaging studies to visualize biological processes in living organisms.
実験室実験の利点と制限
One of the major advantages of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is its high sensitivity and specificity, making it a valuable tool for studying biological molecules in vitro and in vivo. However, 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has limitations in terms of its photostability and its ability to penetrate cell membranes, which can affect its usefulness in certain experiments.
将来の方向性
There are several potential future directions for 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione research, including the development of new fluorescent probes with improved photostability and penetration properties. 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione could also be used in the development of new biosensors and diagnostic tools for detecting diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione and its potential applications in various fields of scientific research.
In conclusion, 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a unique chemical compound with significant potential for scientific research. Its ability to act as a fluorescent probe and label biological molecules has made it a valuable tool in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications, but 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione holds great promise for future scientific advancements.
合成法
The synthesis of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisophthalic acid with 1H-imidazole-1-propylamine in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent areas of research is in the field of fluorescent probes, where 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is used as a fluorescent dye to label proteins, DNA, and other biological molecules. 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has also been used in the development of biosensors and diagnostic tools for detecting various diseases.
特性
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-11-3-2-10(18(21)22)8-12(11)14(20)17(13)6-1-5-16-7-4-15-9-16/h2-4,7-9H,1,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNIJCRPKLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)



![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)


![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)